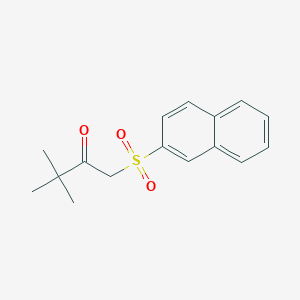
3,3-Dimethyl-1-(2-naphthylsulfonyl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(2-naphthylsulfonyl)-2-butanone, commonly known as DBM, is a synthetic compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents. DBM has gained attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its therapeutic effects by modulating various signaling pathways such as NF-κB, Nrf2, and PI3K/Akt. DBM has also been found to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to increase the levels of antioxidant enzymes such as SOD and catalase. In addition, DBM has been found to regulate glucose metabolism and improve insulin sensitivity.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM is also soluble in organic solvents, which makes it easy to work with in vitro studies. However, DBM has some limitations as well. It has poor water solubility, which limits its use in in vivo studies. In addition, DBM has not been extensively studied for its toxicity and safety profile.
未来方向
For DBM research include studying its potential therapeutic applications in other diseases, its toxicity and safety profile, the development of novel derivatives, and its use in combination with other drugs or therapies.
合成方法
DBM is synthesized by the reaction of 2-naphtholsulfonyl chloride with 3,3-dimethyl-1-butanone in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
科学研究应用
DBM has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-proliferative, anti-inflammatory, and anti-diabetic properties in vitro and in vivo. DBM has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
属性
分子式 |
C16H18O3S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-naphthalen-2-ylsulfonylbutan-2-one |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)15(17)11-20(18,19)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3 |
InChI 键 |
STFORMZKLOEQDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285493.png)
![N-(3-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285494.png)
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285497.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B285501.png)
![9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole](/img/structure/B285504.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285505.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
